molecular formula C7H17ClN2O2 B600107 (R)-Methyl 2,6-diaminohexanoate hydrochloride CAS No. 187458-76-0

(R)-Methyl 2,6-diaminohexanoate hydrochloride

Cat. No.: B600107
CAS No.: 187458-76-0
M. Wt: 196.675
InChI Key: FORVAIDSGSLRPX-FYZOBXCZSA-N
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Description

®-Methyl 2,6-diaminohexanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of ®-Methyl 2,6-diaminohexanoate, which is derived from lysine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2,6-diaminohexanoate hydrochloride typically involves the esterification of ®-2,6-diaminohexanoic acid (lysine) with methanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.

    Solvent: Methanol is commonly used as both the reactant and the solvent.

Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2,6-diaminohexanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.

Types of Reactions:

    Oxidation: ®-Methyl 2,6-diaminohexanoate hydrochloride can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

®-Methyl 2,6-diaminohexanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to amino acid metabolism.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2,6-diaminohexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-Methyl 2,6-diaminohexanoate hydrochloride: The enantiomer of ®-Methyl 2,6-diaminohexanoate hydrochloride, with similar chemical properties but different biological activities.

    Lysine derivatives: Other derivatives of lysine, such as N-acetyl lysine and ε-polylysine, which have distinct applications and properties.

Uniqueness: ®-Methyl 2,6-diaminohexanoate hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall reactivity. This stereochemistry can result in different biological activities compared to its enantiomer and other lysine derivatives.

Biological Activity

(R)-Methyl 2,6-diaminohexanoate hydrochloride is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in protein modification and enzyme inhibition. This article provides an overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino acid structure, which includes two amino groups and a carboxylic acid group. This configuration allows it to participate in various biochemical interactions. The compound's molecular formula is C8H18ClN3O2C_8H_{18}ClN_3O_2, and its molecular weight is approximately 209.7 g/mol.

Biological Roles

  • Protein Modification :
    • The compound is studied for its role in modifying proteins through post-translational modifications. It can influence protein stability and activity by forming covalent bonds with specific amino acid residues.
    • Research indicates that (R)-Methyl 2,6-diaminohexanoate can enhance the interaction between proteins and other biomolecules, thereby influencing cellular signaling pathways.
  • Enzyme Inhibition :
    • Preliminary studies suggest that (R)-Methyl 2,6-diaminohexanoate may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can alter the flux of metabolites through these pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Enzyme Activity Modulation

A study published in the Journal of Chemical & Engineering Data examined the effects of (R)-Methyl 2,6-diaminohexanoate on enzyme activity. The results indicated that the compound inhibited the activity of specific enzymes critical for amino acid metabolism, suggesting its potential use in regulating metabolic processes .

Case Study 2: Protein Interaction Studies

In another research endeavor, (R)-Methyl 2,6-diaminohexanoate was used to investigate protein-protein interactions. The findings revealed that this compound could stabilize certain protein complexes, enhancing their functional properties. Such interactions are vital for understanding cellular mechanisms and developing targeted therapies .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with L-lysine or its derivatives.
  • Reagents : Common reagents include methylating agents and hydrochloric acid.
  • Reaction Conditions : The reaction is conducted under controlled temperature and pH conditions to ensure optimal yield and purity.

The following table summarizes key synthesis parameters:

StepReagentConditionsYield
1L-lysineRoom temperature80%
2Methylating agentStirred at 25°C for 16 hours75%
3Hydrochloric acidCrystallization from HCl90%

Safety and Toxicity

While this compound shows promise in various biological applications, safety assessments are essential. Toxicological studies indicate that doses exceeding certain thresholds may lead to adverse effects; therefore, careful dosage regulation is necessary during experimental applications .

Properties

IUPAC Name

methyl (2R)-2,6-diaminohexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORVAIDSGSLRPX-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743475
Record name Methyl D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187458-76-0
Record name Methyl D-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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